
4-Benzylphenyl glycidyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzylphenyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of a benzyl group attached to the phenyl ring, which is further connected to a glycidyl ether moiety. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, polymers, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-Benzylphenyl glycidyl ether is through the Williamson Ether Synthesis. This involves the reaction of a phenoxide ion with an epoxide. The phenoxide ion is typically generated by deprotonating 4-benzylphenol with a strong base such as sodium hydride (NaH) or potassium hydride (KH). The resulting phenoxide ion then undergoes nucleophilic substitution with an epoxide, such as epichlorohydrin, to form the glycidyl ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
化学反应分析
Types of Reactions
4-Benzylphenyl glycidyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the glycidyl ether to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl ether moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include benzyl alcohols, benzaldehydes, and various substituted ethers, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Benzylphenyl glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for epoxide hydrolases.
作用机制
The mechanism of action of 4-Benzylphenyl glycidyl ether primarily involves its reactivity as an epoxide. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
相似化合物的比较
Similar Compounds
Benzyl glycidyl ether: Similar in structure but lacks the additional phenyl ring.
Phenyl glycidyl ether: Contains a phenyl ring but lacks the benzyl group.
Allyl glycidyl ether: Contains an allyl group instead of a benzyl group.
Uniqueness
4-Benzylphenyl glycidyl ether is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual aromatic structure enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules and polymers .
属性
CAS 编号 |
5296-38-8 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
2-[(4-benzylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C16H16O2/c1-2-4-13(5-3-1)10-14-6-8-15(9-7-14)17-11-16-12-18-16/h1-9,16H,10-12H2 |
InChI 键 |
DBKAISGEIQPDSR-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


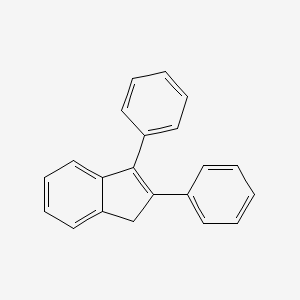
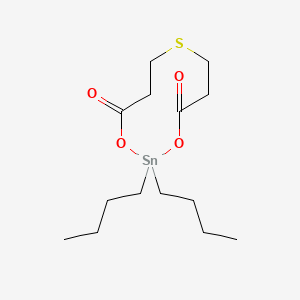
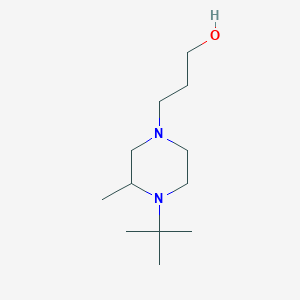
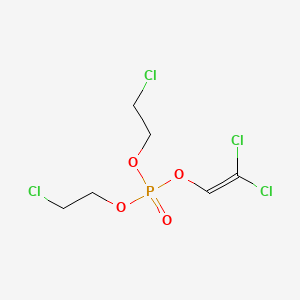
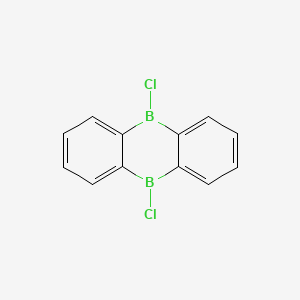

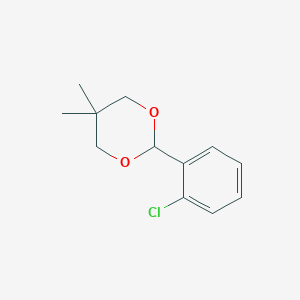

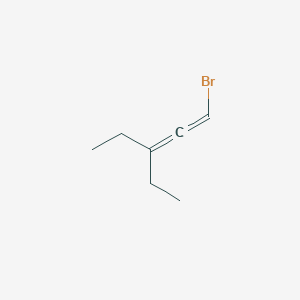


![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
